![molecular formula C16H21NO4 B2769805 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde CAS No. 1389480-61-8](/img/structure/B2769805.png)
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
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Overview
Description
“3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . A series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors . The synthesis process involves a multistep pathway starting from 2-phenylindole .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of “3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde” is 277.36 . More detailed physical and chemical properties would require additional specific experimental data.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Activity : Research has explored the antimicrobial potential of piperidine derivatives, including compounds similar to 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde . Investigating its antibacterial effects against specific pathogens could be valuable.
Cancer Research
- Tyrosine Kinase Inhibition : Piperidine derivatives have been studied as inhibitors of tyrosine kinases, including anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Exploring whether 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde exhibits similar inhibitory effects could be worthwhile.
Complement-Mediated Diseases
- Factor B Inhibition : A specific derivative of this compound, LNP023, has been designed as a factor B inhibitor for treating complement-mediated diseases . Investigating its potential therapeutic applications in this context is essential.
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCOLBNSXNYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde |
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